3-(4-Tert-butylphenyl)oxolan-3-ol
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Overview
Description
3-(4-Tert-butylphenyl)oxolan-3-ol is an organic compound characterized by its unique structure, which includes a phenyl group substituted with a tert-butyl group and an oxolan-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-butylphenyl)oxolan-3-ol typically involves the reaction of 4-tert-butylphenol with appropriate reagents to introduce the oxolan-3-ol group. One common method is the cyclization of 4-tert-butylphenol with epichlorohydrin in the presence of a base, followed by hydrolysis to form the oxolan-3-ol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Tert-butylphenyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction can produce alcohols or amines.
Substitution Products: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(4-Tert-butylphenyl)oxolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate its effects on cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antioxidant agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 3-(4-tert-butylphenyl)oxolan-3-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting specific enzymes involved in inflammatory responses.
Comparison with Similar Compounds
3-(4-Tert-butylphenyl)oxolan-3-ol is similar to other phenyl-substituted oxolan-3-ols, but its unique tert-butyl group provides distinct chemical and physical properties. Some similar compounds include:
4-tert-Butylphenol: A phenol derivative with antioxidant properties.
3-(4-Methylphenyl)oxolan-3-ol: A related compound with a methyl group instead of a tert-butyl group.
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Properties
IUPAC Name |
3-(4-tert-butylphenyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)11-4-6-12(7-5-11)14(15)8-9-16-10-14/h4-7,15H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMHIMLXGPLFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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